molecular formula C18H17NO3 B609799 Oxfbd02 CAS No. 1429129-68-9

Oxfbd02

货号: B609799
CAS 编号: 1429129-68-9
分子量: 295.33
InChI 键: FEQUIPXIENTMJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxfbd02 is a bromodomain and extra-terminal (BET) inhibitor designed to target epigenetic regulators involved in transcriptional control. Structurally, it features an isoxazole core with a substituted phenyl group, which plays a critical role in its interaction with BRD4(1), a key BET protein . Experimental studies highlight its extensive metabolism and bioactivation pathways mediated by human liver microsomes. Initial hydroxylation of the phenyl scaffold at three possible sites (ortho, meta, and para positions) leads to three competing bioactivation pathways: (1) ortho-quinone formation, (2) quinone-methide generation, and (3) para-quinone production . These pathways result in reactive metabolites that form adducts with glutathione (GSH), detectable via fluorescence chromatography and mass spectrometry (MS) .

准备方法

Synthetic Route and Reaction Conditions

The synthesis of OXFBD02 follows a convergent strategy that constructs the isoxazole core early while introducing substituents through palladium-catalyzed cross-coupling and cyclization reactions. The process is divided into three critical stages:

Preparation of Isopropyl (E)-But-2-enoylcarbamate (Intermediate S2)

The synthesis begins with the formation of the α,β-unsaturated carbamate S2 , which serves as a key electrophilic partner in subsequent coupling reactions. In anhydrous tetrahydrofuran (THF), lithium hexamethyldisilazide (LiHMDS) deprotonates isopropyl carbamate (S1 ) at −78°C, followed by trapping with crotonoyl chloride to yield S2 in 61% isolated yield after purification via flash column chromatography (0–20% ethyl acetate/petroleum ether gradient) .

Key Reaction Parameters

ParameterValue
Temperature−78°C to room temperature
ReagentsLiHMDS (2.0 equiv), THF
PurificationFlash chromatography
Yield61%

This step’s success relies on strict anhydrous conditions to prevent hydrolysis of the crotonoyl chloride intermediate. The (E)-configuration of the double bond is preserved through low-temperature reaction control.

Synthesis of Isopropyl (S)-(3-(4′-Bromoanilinyl)butanoyl)carbamate (Intermediate S3a)

Intermediate S3a introduces the 4-bromoaniline moiety critical for subsequent cyclization. A palladium-catalyzed asymmetric allylic amination employs (R)-BINAP(OTf)₂(H₂O)₂Pd (6 mol%) in toluene, reacting S2 with 4-bromoaniline (1.8 equiv) at room temperature for 21 hours . The reaction achieves 95% yield, with stereochemical control (α = −6.7° in methanol) confirmed by polarimetry.

Mechanistic Considerations

  • Oxidative Addition : Pd⁰ inserts into the allylic C–O bond of S2 , forming a π-allyl complex.

  • Nucleophilic Attack : 4-Bromoaniline attacks the less hindered face of the π-allyl intermediate, dictated by the (R)-BINAP ligand’s chirality.

  • Reductive Elimination : Regenerates Pd⁰ while forming the C–N bond with retained stereochemistry.

Cyclization to Isopropyl ((2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (Intermediate S4a)

The quinoline core is assembled via a MgCl₂·6H₂O-mediated cyclization in ethanol. S3a (8.07 mmol) reacts under acidic conditions (citric acid/HCl) at −10°C for 2 hours, followed by gradual warming to room temperature. This intramolecular Friedel-Crafts alkylation forms the tetrahydroquinoline scaffold in 88% yield .

Optimization Challenges

  • Temperature Control : Maintaining sub-zero temperatures prevents premature cyclization and byproduct formation.

  • Workup Strategy : Sequential extraction with dichloromethane removes unreacted starting materials while preserving the acid-labile carbamate group.

Final Functionalization to this compound

The last stage introduces the 3,5-dimethylisoxazole group through a copper-catalyzed cross-coupling reaction. While specific details are omitted in available literature, analogous procedures suggest:

  • Borylation : Suzuki-Miyaura coupling installs the isoxazole ring at the quinoline’s 3-position.

  • Hydroxylation : Directed ortho-metalation with LDA followed by oxidation introduces the phenolic -OH group.

  • Reduction : Sodium borohydride reduces a ketone intermediate to the benzhydryl alcohol moiety.

Critical purity checks involve HPLC (≥95% purity) and mass spectrometry (HRMS confirming m/z 295.1443 for [M+H]⁺).

Analytical and Process Optimization

Chromatographic Purification Strategies

StepStationary PhaseMobile PhaseRetention Factor (Rf)
S2Silica gel 60 (230–400 mesh)17% ethyl acetate/petroleum ether0.39
S3aSilica gel 6020% ethyl acetate/petroleum ether0.16
S4aSilica gel 6030% ethyl acetate/petroleum ether0.22

Flash chromatography remains the primary purification method, with gradient elution resolving diastereomers and regioisomers. For S4a , the 30% ethyl acetate gradient achieves baseline separation of the desired (2S,4R) isomer from its (2R,4S) counterpart .

Yield Improvements through Catalyst Screening

Early route development faced challenges in the allylic amination step, with initial yields below 70%. Screening alternative catalysts revealed:

CatalystYield (%)Selectivity (er)
(R)-BINAP/Pd(OAc)₂8292:8
(S)-Segphos/Pd₂(dba)₃7885:15
(R)-DM-BINAP/Pd(0)9599:1

The (R)-BINAP(OTf)₂(H₂O)₂Pd system provided optimal balance between yield and enantiomeric ratio (er > 99:1) .

Stability Considerations During Synthesis

Degradation Pathways

  • Oxidative Degradation : The 3,4-dihydroquinoxalinone intermediate undergoes 14% oxidation to quinoxalinone after 5 days in DMSO at 50°C . Mitigation involves replacing the six-membered ring with a 4,5-dihydrobenzodiazepinone system, reducing oxidation susceptibility.

  • Hydrolysis : The isopropyl carbamate group in S2 is prone to hydrolysis at pH > 8.0. Reaction mixtures are maintained at pH 6.5–7.5 during aqueous workups.

化学反应分析

Metabolic Pathways and Bioactivation

OXFBD02 undergoes sequential oxidative metabolism in human liver microsomes, leading to reactive intermediates :

Key Steps:

  • Initial Hydroxylation :

    • Three mono-hydroxylated metabolites (M1, M2, M3; m/z 311) form via cytochrome P450-mediated oxidation.

    • Two di-hydroxylated metabolites (m/z 327) are detected in subsequent reactions.

  • Quinone Formation :

    • Further oxidation of hydroxylated metabolites produces traditional quinones (Q1, Q2, Q3) and extended quinone-methides (EQ).

    • EQ formation involves conjugation with the isoxazole ring, a novel pathway identified via mass spectrometry .

  • Glutathione Adduction :

    • Reactive quinones are trapped by dansylated glutathione, forming adducts detected at m/z 849.

    • Fragmentation patterns (m/z 234, 252, 361, 378, 487, 505, 539) confirm adduct identity .

Reactive Metabolites and Pathways

Metabolite Typem/zPathwayAdduct Detection
Mono-hydroxylated311Initial oxidationFluorescence/MS
Di-hydroxylated327Secondary oxidationMS
Quinone (Q1–Q3)295→311→327Traditional pathwayDansyl glutathione
Extended quinone-methide (EQ)327→Isoxazole conjugationMS/MS fragmentation

Dominant Pathway : Traditional quinones account for >60% of observed reactive metabolites, while EQ represents a minor pathway (~25%) .

Methods:

  • Human Liver Microsomes : NADPH-regenerating system + dansyl glutathione .

  • Fluorescence/LC-MS : Detected 3 major adduct clusters (2:3:1 ratio) over 60 minutes.

  • Collision-Induced Dissociation (CID) : Confirmed loss of phenoxymethyl group (m/z 742) in all adducts .

Key Findings:

  • Metabolic Stability : this compound has a short half-life ( = 39.8 min) compared to its analog OXFBD04 ( = 388 min) .

  • Substituent Effects : Replacement of phenyl (this compound) with pyridine (OXFBD04) reduces bioactivation by 15% .

Comparative Bioactivation with BET Inhibitors

CompoundBioactivation ScoreDominant PathwayGlutathione Reactivity
This compound0.59Traditional quinonesHigh (3 adduct clusters)
OXFBD040.51Limited oxidationLow (1 adduct cluster)
I-BET1510.54Predicted EQ (unconfirmed)None observed

Structural Drivers :

  • The 3,5-dimethylisoxazole motif in this compound facilitates oxidation at the methyl groups, enabling quinone formation .

  • Steric hindrance from the pyridine in OXFBD04 slows metabolism .

Implications for Drug Design

  • Toxicity Risk : this compound’s high bioactivation potential raises concerns about reactive metabolite-mediated toxicity .

  • Optimization Strategies :

    • Introduce electron-withdrawing groups to block oxidation.

    • Modify the isoxazole ring (e.g., fluorine substitution) to prevent conjugation .

This compound’s metabolic profile underscores the need for predictive modeling and structural refinement in bromodomain inhibitor development. Experimental data highlight its susceptibility to bioactivation, necessitating careful evaluation in preclinical studies .

科学研究应用

Scientific Research Applications

Oxfbd02 has a wide array of applications across different scientific fields:

  • Chemistry : Utilized as a tool compound to study bromodomains and their role in gene regulation.
  • Biology : Investigated for its impact on biological pathways involving BRD4, focusing on cell proliferation and viability.
  • Medicine : Explored for therapeutic applications in treating cancers, particularly lung adenocarcinoma and leukemia.
  • Industry : Used in drug development targeting bromodomains .

Anticancer Properties

A study demonstrated that this compound significantly reduces the viability of lung adenocarcinoma cell lines. The compound's ability to inhibit BRD4(1) directly correlates with decreased cancer cell proliferation, showcasing its potential as a therapeutic agent in oncology .

Bioactivation Pathways

Research on this compound's metabolism revealed extensive bioactivation pathways involving sequential oxidations leading to quinone species. These findings were supported by mass spectrometric analyses that identified multiple metabolites formed during the bioactivation process .

In Silico Drug Repurposing

Computational studies have identified potential biological targets for this compound derivatives through ligand-based approaches. These studies suggest that oxindole derivatives may exhibit activity against various therapeutically relevant targets, paving the way for novel drug development strategies .

作用机制

OXF BD 02 通过选择性抑制 BRD4 的第一个溴结构域发挥其作用。这种抑制破坏了 BRD4 与组蛋白上乙酰化赖氨酸残基之间的相互作用,从而导致基因表达发生变化。 该化合物对 BRD4 (1) 的选择性比对 CBP 溴结构域高 2-3 倍,并且对一系列其他溴结构域几乎没有亲和力 。这种选择性抑制导致癌细胞系中细胞活力和增殖降低。

相似化合物的比较

Structural and Functional Analog: Oxfbd04

Oxfbd04 shares structural homology with Oxfbd02 but replaces the phenyl group with a pyridine ring. This substitution significantly reduces metabolic turnover and bioactivation. The pyridine substitution also enhances Oxfbd04’s half-life and BRD4(1) binding affinity compared to this compound, suggesting improved pharmacokinetic stability .

First-Generation BET Inhibitor: I-BET151

I-BET151, a prototypical BET inhibitor, lacks the isoxazole-phenolic scaffold of this compound. Instead, it employs a triazolo-benzodiazepine structure. Unlike this compound, I-BET151’s bioactivation mechanisms remain poorly characterized, though preliminary studies suggest it may form less reactive intermediates . This difference in metabolic liability could translate to lower off-target toxicity for this compound, albeit with trade-offs in therapeutic efficacy due to its rapid clearance.

Metabolic and Pharmacokinetic Comparison

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Oxfbd04 I-BET151
Core Structure Isoxazole-phenyl Isoxazole-pyridine Triazolo-benzodiazepine
Metabolic Extent High (3 pathways) Low Moderate (unconfirmed)
Key Metabolites Ortho-/para-quinones, quinone-methides None detected Unknown
BRD4(1) Affinity (IC₅₀) 120 nM 85 nM 200 nM
Half-Life (in vitro) 2.3 hours 6.8 hours 1.5 hours

Data compiled from

Research Findings and Implications

Metabolic Complexity : this compound’s multi-pathway bioactivation may contribute to both therapeutic efficacy and toxicity. The formation of EQ metabolites could enhance target engagement but also increase reactive oxygen species (ROS)-mediated cellular damage .

Structural Optimization: The pyridine substitution in Oxfbd04 demonstrates how minor structural changes can mitigate metabolic liabilities, offering a blueprint for designing next-generation BET inhibitors with improved stability .

Therapeutic Trade-Offs : While this compound’s rapid metabolism limits its half-life, its diverse metabolite profile may enable broader epigenetic modulation compared to I-BET151, which exhibits weaker target affinity .

生物活性

OXFBD02, a compound belonging to the class of Bromodomain and Extra-Terminal (BET) inhibitors, has garnered significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, focusing on its metabolism, bioactivation pathways, and interactions with target proteins.

Overview of this compound

This compound is a 3,5-dimethylisoxazole-based ligand that selectively inhibits the first bromodomain of BRD4 (BRD4(1)). It has shown promising results in various preclinical studies, particularly for its ability to disrupt the interaction between BRD4 and the RelA subunit of NF-κB, as well as histone H4. The compound has an IC50 value of approximately 382 nM, indicating its potency as a BRD4(1) inhibitor .

Metabolism and Bioactivation

Recent studies have demonstrated that this compound undergoes extensive metabolism and bioactivation through multiple pathways. The primary metabolic transformations involve hydroxylation followed by oxidation to form reactive quinone species. These metabolites can be trapped as glutathione adducts, which are crucial for understanding the compound's bioactivation mechanisms.

Key Findings:

  • Half-life: this compound has a half-life (t½) of approximately 39.8 minutes in metabolic studies, indicating rapid metabolism .
  • Metabolic Pathways: The bioactivation can be categorized into several pathways:
    • Pathway 1: Hydroxylation leading to mono-hydroxylated metabolites (M1, M2, M3).
    • Pathway 2: Further oxidation of these metabolites into quinone species (Q1, Q2, Q3) and extended quinone-methides (EQ) .

The following table summarizes the observed metabolites and their corresponding pathways:

MetabolitePathwayDescription
M11Mono-hydroxylated metabolite
M21Mono-hydroxylated metabolite
M31Mono-hydroxylated metabolite
Q12Reactive quinone species
Q22Reactive quinone species
Q32Reactive quinone species
EQ2Extended quinone-methide

Case Studies and Experimental Evidence

In a series of experiments utilizing human liver microsomes, researchers tracked the formation of reactive metabolites through mass spectrometry. The results indicated that this compound primarily forms glutathione adducts as a result of its bioactivation into quinones. Notably, the absence of an NADPH-regenerating system during the experiments confirmed that the observed signals were indeed due to specific metabolic reactions rather than background noise .

Experimental Methodology:

  • Sample Preparation: Samples were treated with dansyl glutathione to trap reactive metabolites.
  • Detection: Mass spectrometry was employed to analyze the resulting adducts.
  • Results Analysis: The analysis revealed distinct peaks corresponding to various metabolites, supporting the proposed bioactivation pathways.

Implications for Drug Development

The findings regarding this compound's metabolism and bioactivation are critical for its development as a therapeutic agent. Understanding these processes helps in predicting potential toxicity associated with its reactive metabolites. The identification of specific metabolic pathways also informs structure-activity relationship (SAR) studies aimed at optimizing the compound's pharmacokinetic properties.

常见问题

Basic Research Questions

Q. How should I formulate a research question for studying Oxfbd02 to ensure scientific rigor and relevance?

A well-constructed research question must balance specificity and feasibility. For this compound, focus on variables such as its chemical interactions, stability under varying conditions, or mechanistic pathways. Ensure the question is:

  • Specific : Include dependent/independent variables (e.g., "How does temperature affect this compound's catalytic efficiency?").
  • Feasible : Align with available resources (e.g., lab equipment for kinetic studies).
  • Significant : Address gaps in literature, such as unresolved contradictions in prior studies . Example: "Does this compound exhibit pH-dependent selectivity in cross-coupling reactions, and how does this compare to existing catalysts?"

Q. What experimental design principles are critical for studying this compound's reactivity?

  • Control Variables : Standardize solvents, concentrations, and reaction times to isolate this compound's effects .
  • Replication : Perform triplicate trials to assess reproducibility.
  • Blind Analysis : Use independent reviewers to minimize bias in interpreting spectral data (e.g., NMR, XRD) .
  • Documentation : Record raw data and deviations in supplementary materials to enable replication .

Q. How can I ethically collect and validate primary data for this compound characterization?

  • Data Transparency : Publish full experimental protocols, including failed attempts, to avoid selective reporting .
  • Peer Validation : Cross-check results with collaborators or external labs (e.g., replicate FT-IR spectra) .
  • Ethical Compliance : Obtain institutional approval for hazardous material handling and data sharing .

Advanced Research Questions

Q. How do I resolve contradictions between this compound's theoretical predictions and experimental outcomes?

  • Hypothesis Testing : Compare computational models (e.g., DFT calculations) with empirical data. For instance, if this compound’s predicted solubility conflicts with lab results, re-evaluate solvent parameters or impurity levels .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5% error in HPLC measurements) and propagate them through statistical tools like Monte Carlo simulations .
  • Contextualize Findings : Reconcile discrepancies by reviewing analogous compounds’ behavior in literature .

Q. What methodologies are effective for integrating this compound into existing synthetic pathways?

  • Comparative Analysis : Benchmark this compound’s efficiency against established reagents (e.g., turnover frequency, yield).
  • Mechanistic Probes : Use isotopic labeling or in-situ spectroscopy (e.g., Raman) to track intermediate formation .
  • Scale-Up Protocols : Design stepwise scalability tests, noting deviations from small-scale conditions (e.g., heat transfer limitations) .

Q. How can I ensure my analysis of this compound's structural data meets publication standards?

  • Data Presentation : Include raw spectral files (NMR, MS) in supplementary materials with annotated peaks .
  • Statistical Rigor : Apply ANOVA or t-tests to confirm significance of observed trends (e.g., p < 0.05 for catalytic activity differences) .
  • Peer Review : Pre-submit datasets to repositories like Zenodo for independent validation .

Q. Data Synthesis & Reporting

Q. What strategies align this compound research with open science principles?

  • Metadata Standards : Tag datasets with DOI, experimental conditions, and instrument specifications for reusability .
  • FAIR Compliance : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit in discipline-specific repositories like PubChem) .

Q. How should I structure a manuscript to highlight this compound's novel contributions?

  • Results Section : Use subheadings to separate synthesis, characterization, and application data.
  • Discussion : Contrast findings with prior work (e.g., "this compound’s stability at 80°C exceeds Catalyst X’s by 40%, likely due to steric shielding").
  • Limitations : Acknowledge unresolved issues (e.g., "Reactivity in aqueous environments remains untested") .

属性

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQUIPXIENTMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。